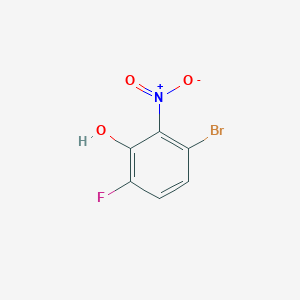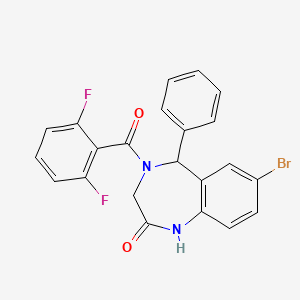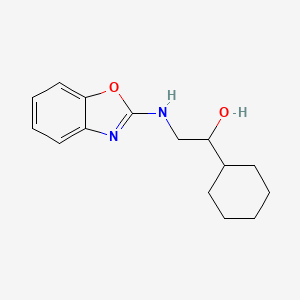![molecular formula C19H23N3O4 B2915138 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1171498-64-8](/img/structure/B2915138.png)
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol . The compound has a structure that includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active molecules .
Synthesis Analysis
There are several methods for synthesizing compounds with a benzo[d][1,3]dioxol-5-yl group. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .
Molecular Structure Analysis
The molecular structure of “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active molecules .
Chemical Reactions Analysis
The compound “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” can undergo various chemical reactions. For example, it can be used as a starting material in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Physical And Chemical Properties Analysis
The compound “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” has a molecular weight of 206.24 g/mol, a XLogP3 of 2.6, and a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .
Aplicaciones Científicas De Investigación
Virtual Screening and Cancer Metastasis Inhibition
Virtual screening techniques targeting the urokinase receptor (uPAR) identified compounds related to 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one that exhibited promising anti-metastatic properties in breast cancer models. These compounds were found to inhibit breast cancer cell invasion, migration, and adhesion, as well as angiogenesis, at micromolar concentrations. Additionally, oral administration of these compounds in mouse models demonstrated a significant reduction in tumor volumes and metastasis, highlighting their potential as leads for developing new anti-cancer therapies (Wang et al., 2011).
Synthesis and Antitumor Evaluation
Research on the synthesis of derivatives related to this compound has demonstrated their potential antitumor properties. Specifically, studies involving the treatment of certain compounds with dimedone and aromatic aldehyde in the presence of piperidine led to products with significant cytotoxicity against various human tumor and normal cell lines. These findings suggest the therapeutic potential of these compounds in cancer treatment, with some derivatives showing higher inhibitory effects toward tumor cells compared to the reference drug doxorubicin (Al-Omran et al., 2014).
Antimicrobial and Anti-Bacterial Studies
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized through a series of steps involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate have exhibited moderate to potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. These studies underscore the potential of these compounds as antimicrobial agents, providing a foundation for further exploration in the development of new antibiotics (Khalid et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets, the microtubules, by modulating their assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it blocks the progression of mitosis, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death or apoptosis .
Pharmacokinetics
Its molecular weight of 2873535 suggests that it may have favorable absorption and distribution characteristics
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors. The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Direcciones Futuras
Compounds with a benzo[d][1,3]dioxol-5-yl group, such as “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one”, have shown promising biological activity, including anticancer activity . Future research could focus on further optimizing these compounds to increase their activity and develop a comprehensive understanding of their structure–activity relationships .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins within biochemical reactions
Cellular Effects
The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound have been observed to change over time
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Propiedades
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)18(23)22-8-4-5-13(10-22)17-21-20-16(26-17)12-6-7-14-15(9-12)25-11-24-14/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJVFRFPQPJKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)
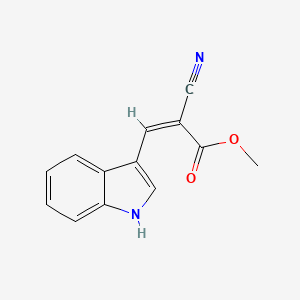

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)
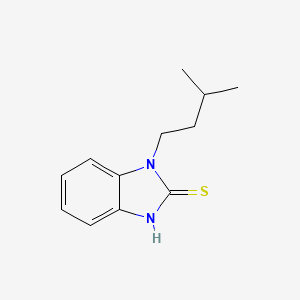
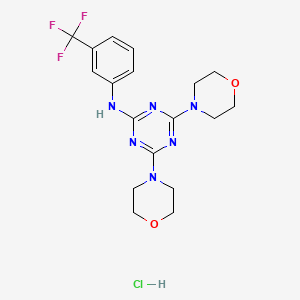
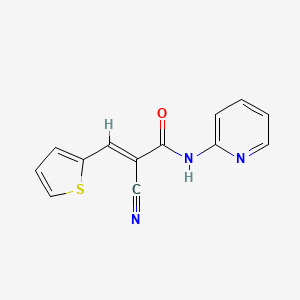
![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)
